4-[3-(6-chloro-1H-indol-1-yl)propanoyl]piperazin-2-one 4-[3-(6-chloro-1H-indol-1-yl)propanoyl]piperazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9700456
InChI: InChI=1S/C15H16ClN3O2/c16-12-2-1-11-3-6-18(13(11)9-12)7-4-15(21)19-8-5-17-14(20)10-19/h1-3,6,9H,4-5,7-8,10H2,(H,17,20)
SMILES: C1CN(CC(=O)N1)C(=O)CCN2C=CC3=C2C=C(C=C3)Cl
Molecular Formula: C15H16ClN3O2
Molecular Weight: 305.76 g/mol

4-[3-(6-chloro-1H-indol-1-yl)propanoyl]piperazin-2-one

CAS No.:

Cat. No.: VC9700456

Molecular Formula: C15H16ClN3O2

Molecular Weight: 305.76 g/mol

* For research use only. Not for human or veterinary use.

4-[3-(6-chloro-1H-indol-1-yl)propanoyl]piperazin-2-one -

Specification

Molecular Formula C15H16ClN3O2
Molecular Weight 305.76 g/mol
IUPAC Name 4-[3-(6-chloroindol-1-yl)propanoyl]piperazin-2-one
Standard InChI InChI=1S/C15H16ClN3O2/c16-12-2-1-11-3-6-18(13(11)9-12)7-4-15(21)19-8-5-17-14(20)10-19/h1-3,6,9H,4-5,7-8,10H2,(H,17,20)
Standard InChI Key FVMCWNBFQJTIBZ-UHFFFAOYSA-N
SMILES C1CN(CC(=O)N1)C(=O)CCN2C=CC3=C2C=C(C=C3)Cl
Canonical SMILES C1CN(CC(=O)N1)C(=O)CCN2C=CC3=C2C=C(C=C3)Cl

Introduction

Structural and Chemical Characterization

Molecular Architecture

4-[3-(6-Chloro-1H-indol-1-yl)propanoyl]piperazin-2-one features a 6-chloroindole group linked via a propanoyl chain to a piperazin-2-one ring. The indole moiety, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is substituted with a chlorine atom at the 6-position, enhancing its electronic and steric properties. The propanoyl bridge connects the indole nitrogen to the piperazin-2-one ring, a six-membered lactam known for its conformational flexibility and hydrogen-bonding capabilities.

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Name4-[3-(6-Chloroindol-1-yl)propanoyl]piperazin-2-one
Molecular FormulaC15H16ClN3O2\text{C}_{15}\text{H}_{16}\text{ClN}_{3}\text{O}_{2}
Molecular Weight305.76 g/mol
Canonical SMILESC1CN(CC(=O)N1)C(=O)CCN2C=CC3=C2C=C(C=C3)Cl
InChI KeyFVMCWNBFQJTIBZ-UHFFFAOYSA-N
PubChem CID51044168

The compound’s stereoelectronic profile, as inferred from its SMILES string and InChI key, suggests potential interactions with biological targets via hydrogen bonding (amide and lactam groups) and hydrophobic interactions (aromatic indole ring).

Synthetic Methodologies

Proposed Synthesis Routes

Although no direct synthesis protocols for 4-[3-(6-chloro-1H-indol-1-yl)propanoyl]piperazin-2-one have been documented, its structure suggests a multi-step approach involving:

  • Indole Functionalization: Introduction of the chlorine substituent at the 6-position via electrophilic aromatic substitution .

  • Propanoyl Spacer Installation: Coupling the indole nitrogen to a propanoyl chloride intermediate under Schotten-Baumann conditions.

  • Piperazin-2-one Ring Formation: Cyclization of a linear precursor (e.g., β-alanine derivative) using dehydrating agents or catalytic methods .

Table 2: Hypothetical Reaction Steps

StepReaction TypeReagents/Conditions
1Chlorination of IndoleCl2_2, FeCl3_3, 0–5°C
2Acylation with Propanoyl ChloridePyridine, Dichloromethane, RT
3Lactam CyclizationPCl5_5, Toluene, Reflux

A related synthesis of [4-(3-methyl-1H-indol-2-yl)phenyl]phenylmethanone utilized Fischer indolization for cyclization , suggesting that similar strategies could be adapted for this compound.

Challenges in Synthesis

  • Regioselectivity: Ensuring chlorination occurs exclusively at the 6-position of the indole ring.

  • Lactam Stability: The piperazin-2-one ring may undergo hydrolysis under acidic or basic conditions, necessitating mild reaction environments .

Research Gaps and Future Directions

Unexplored Pharmacokinetics

  • ADMET Profiles: No data exist on absorption, distribution, metabolism, excretion, or toxicity.

  • Metabolite Identification: Potential dechlorination or lactam ring opening could generate bioactive metabolites, as seen in related compounds .

Synthetic Optimization

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral variants of the piperazin-2-one ring.

  • Green Chemistry Approaches: Replacing hazardous reagents (e.g., PCl5_5) with biocatalysts or ionic liquids.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator